

# dimenhydrinate protein binding plasma concentration

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## Compound Focus: Dimenhydrinate

CAS No.: 523-87-5

Cat. No.: S526172

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## Pharmacokinetic Parameters of Dimenhydrinate

The table below summarizes the key quantitative data found in the search results. Critical data, notably the **peak plasma concentration (C<sub>max</sub>)** and **area under the curve (AUC)**, are unavailable.

Parameter	Value	Note / Context
Plasma Protein Binding	70-85% [1]	-
Time to Peak Plasma Concentration (T <sub>max</sub> )	1-2 hours [1]	For diphenhydramine after dimenhydrinate administration.
Volume of Distribution (V <sub>d</sub> )	3-4 L/kg [1]	-
Elimination Half-Life (T <sub>1/2</sub> )	5-8 hours [1]	For the diphenhydramine component.
Bioavailability of Diphenhydramine	-	Incomplete; sublingual and oral show comparable bioavailability [2].

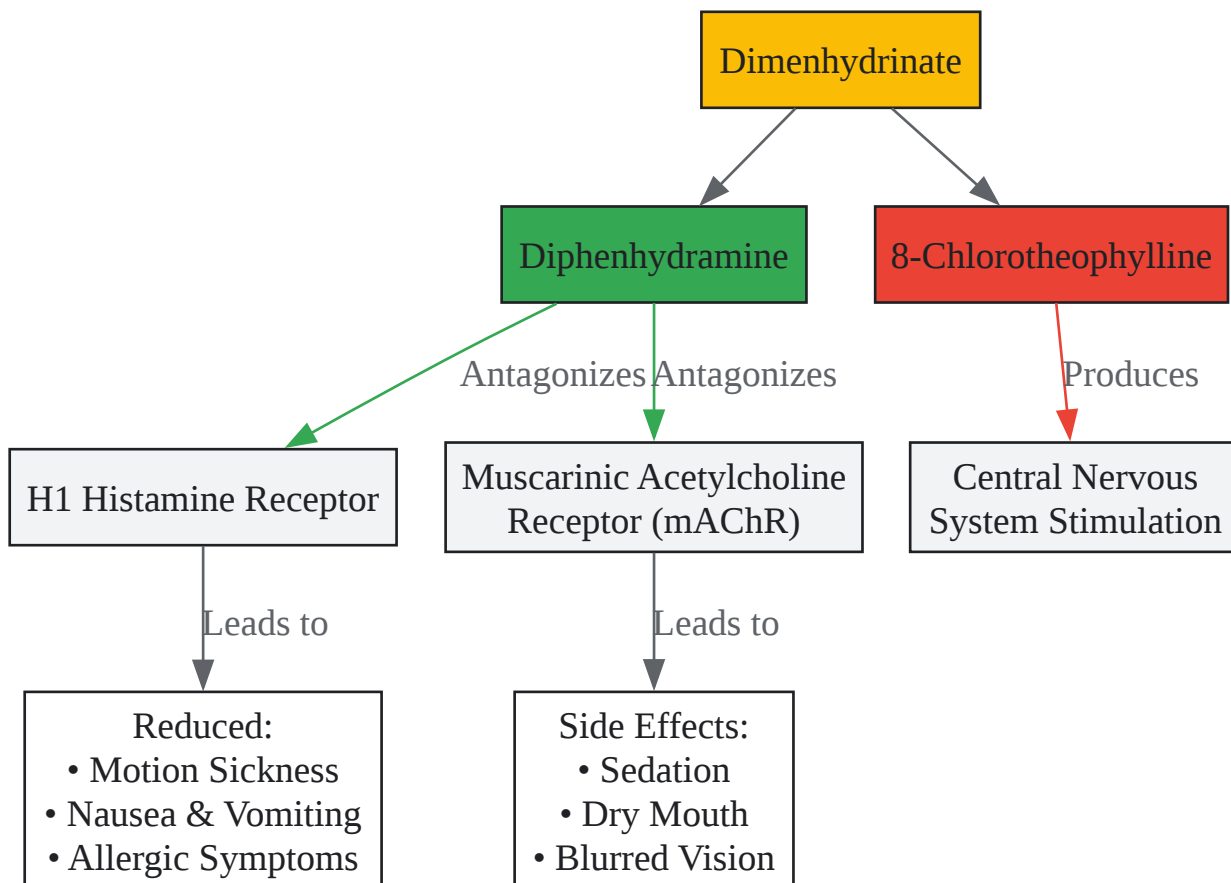
## Experimental Protocol Insights

While full experimental protocols are not detailed, the search results describe methodologies from key pharmacokinetic studies.

- **Clinical Study Design:** One crossover study administered 50 mg of **dimenhydrinate** to eight healthy volunteers via intravenous, oral, and sublingual routes on separate occasions [2].
- **Bioavailability Assessment:** Systemic availability was determined by comparing the area under the plasma concentration-time curve (AUC) for sublingual and oral routes to the intravenous AUC [2].
- **Analytical Method:** Plasma diphenhydramine concentrations were measured over 12 hours using gas-liquid chromatography with nitrogen-phosphorous detection [2].

## Pharmacology and Mechanism of Action

**Dimenhydrinate** is a salt composed of two active molecules: **diphenhydramine** (an ethanolamine-class H1 receptor antagonist) and **8-chlorotheophylline** (a xanthine derivative with stimulant properties) [3] [4].



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**Dimenhydrinate** mechanism of action and effects

## Data Gaps and Alternative Approaches

The available data is insufficient for a comprehensive whitepaper. Key gaps include:

- **Peak Plasma Concentration (C<sub>max</sub>)** and **Area Under the Curve (AUC)** values.
- Detailed **metabolic pathways** and enzymes involved (e.g., specific CYP450 isoforms).
- Impact of the **8-chlorotheophylline component** on overall pharmacokinetics.

For robust drug development purposes, I recommend these approaches:

- **Consult specialized databases** like PharmGKB or the FDA's Orange Book.
- **Conduct a systematic literature review** focusing on original research articles for full pharmacokinetic studies.
- **Use professional pharmacokinetic software** which contains validated parameters for modeling and simulation.

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## References

1. Dimenhydrinate: Uses, Dosage, Side Effects and More [mims.com]
2. Diphenhydramine kinetics following intravenous, oral, and sublingual dimenhydrinate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Dimenhydrinate [en.wikipedia.org]
4. Dimenhydrinate Pharmacology [consensus.app]

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